Product packaging for Bryostatin 10(Cat. No.:)

Bryostatin 10

Cat. No.: B1240807
M. Wt: 808.9 g/mol
InChI Key: AVJAOOKIOFJJOC-VADSYKNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bryostatin 10 is a macrocyclic lactone belonging to the bryostatin family of potent protein kinase C (PKC) modulators, originally isolated from the marine bryozoan Bugula neritina . Like other bryostatins, it binds to the C1 regulatory domain of PKC, a family of enzymes critical for signal transduction, cell proliferation, and survival . While much of the extensive preclinical research has focused on Bryostatin 1 for applications in oncology, Alzheimer's disease, and as an agent for HIV latency reactivation , this compound itself has been identified in ecological studies. Research indicates it serves as a potent feeding deterrent in Bugula neritina larvae, suggesting a primary defensive ecological role . This makes this compound a compound of significant interest for exploring the structure-activity relationships within the bryostatin family and for investigating its unique biological profile in targeted research contexts. This product is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H64O15 B1240807 Bryostatin 10

Properties

Molecular Formula

C42H64O15

Molecular Weight

808.9 g/mol

IUPAC Name

[(1S,3S,5Z,7R,8E,11R,13E,15S,17R,21R,23R,25S)-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C42H64O15/c1-24(43)32-20-29-15-26(17-35(46)52-10)22-41(49,56-29)39(5,6)12-11-28-13-25(16-34(45)51-9)14-31(53-28)23-42(50)40(7,8)33(55-37(48)38(2,3)4)21-30(57-42)18-27(44)19-36(47)54-32/h11-12,16-17,24,27-33,43-44,49-50H,13-15,18-23H2,1-10H3/b12-11+,25-16+,26-17+/t24-,27-,28+,29+,30-,31+,32-,33+,41-,42+/m1/s1

InChI Key

AVJAOOKIOFJJOC-VADSYKNVSA-N

Isomeric SMILES

C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/C[C@@](O2)(C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O)O

Canonical SMILES

CC(C1CC2CC(=CC(=O)OC)CC(O2)(C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O)O

Synonyms

yostatin 10
bryostatin-10

Origin of Product

United States

Elucidation of Bryostatin Biosynthesis

Identification and Characterization of the bry Polyketide Synthase Gene Cluster

The biosynthesis of bryostatins is orchestrated by a large, type I polyketide synthase (PKS) gene cluster, designated as the bry cluster. wikipedia.orgasm.org Type I PKS systems are massive, multifunctional enzymes that act as molecular assembly lines to construct complex natural products. acs.org In the case of bryostatins, these enzymes are encoded by a series of genes within the bry cluster.

Initial efforts to understand bryostatin (B1237437) biosynthesis involved creating a cosmid library from the bacterial symbiont, which allowed for the sequencing and bioinformatic analysis of the bry gene cluster. nih.gov This analysis revealed the presence of five key genes encoding PKS proteins: bryA, bryB, bryC, bryD, and bryX. asm.org Alongside these core PKS genes, several accessory genes were identified, including those responsible for crucial steps like β-branching (bryQ and bryR) and a trans-acting acyltransferase (bryP). asm.org

The bry cluster is a "trans-AT" type PKS system, a specific class of polyketide synthases. asm.org The organization of the PKS modules within the bry cluster suggests a pathway for the synthesis of a hypothetical precursor molecule, termed "bryostatin 0". nih.govrwu.edu This precursor is believed to be the common starting point from which the various known bryostatins, including Bryostatin 10, are derived through subsequent enzymatic modifications. nih.govacs.org The expression of mRNA from the bry cluster has been detected specifically within the "Candidatus Endobugula sertula" cells in the larvae of B. neritina, providing strong evidence that the symbiont is the true producer of these compounds. nih.govrwu.edu

Further research has led to the identification of additional genes, such as bryT and bryU, which were initially missing from the annotated cluster. nih.gov These genes encode an enoyl-CoA hydratase and a donor acyl carrier protein, respectively, both of which are essential for the β-branching process that installs the characteristic vinyl methylester moieties found in all naturally occurring bryostatins. wikipedia.orgnih.gov

Table 1: Key Genes in the bry Polyketide Synthase Gene Cluster

GeneEncoded Protein/FunctionRole in Biosynthesis
bryA, bryB, bryC, bryDPolyketide Synthase (PKS) modulesForm the core polyketide backbone of "bryostatin 0".
bryPTrans-Acyltransferase (trans-AT)Supplies extender units for polyketide chain elongation.
bryQ, bryRβ-branching enzymesCatalyze the formation of β-branched structures.
bryTEnoyl-CoA Hydratase homologInvolved in dehydration steps following β-branching. wikipedia.orgnih.gov
bryUDonor Acyl Carrier Protein (ACP)Carries the acetyl unit for β-branching. wikipedia.orgnih.gov
bryXPKS-like proteinFunction not fully elucidated, domains not in conventional order. researchgate.net

Proposed Enzymatic Mechanisms and Biosynthetic Pathway Intermediates

The biosynthesis of the bryostatin core structure is a complex process involving a series of enzymatic reactions catalyzed by the PKS and associated enzymes. A key and unusual feature of this pathway is the process of β-branching, which is responsible for creating the distinctive side chains of the bryostatin molecule. wikipedia.orgnih.gov

The process begins with the loading of a malonyl unit onto a discrete donor acyl carrier protein (ACP), BryU. wikipedia.org The BryR enzyme, a homolog of HMG-CoA synthase, then catalyzes an aldol-type reaction. This reaction occurs between the α-carbon of the BryU-bound unit and the β-ketone of an acceptor ACP, which is part of the main PKS assembly line. wikipedia.org This condensation reaction creates a product similar to those generated by HMG-CoA synthase in primary metabolism. wikipedia.org

Following the β-branching event, a series of modifications occur. A homolog of enoyl-CoA hydratase, BryT, carries out a dehydration step. wikipedia.orgnih.gov This is followed by O-methylation, catalyzed by a methyltransferase domain within BryA, and a double bond isomerization facilitated by BryB. wikipedia.org These sequential steps are responsible for generating the vinyl methylester groups that are a hallmark of the bryostatin family. wikipedia.org

After the initial β-branching and subsequent modifications, the growing polyketide chain undergoes further extension and cyclization reactions catalyzed by the BryC and BryD PKS modules. wikipedia.org These final steps lead to the formation of the pyran rings and the macrolactone core of the nascent bryostatin molecule. wikipedia.org The entire process showcases a remarkable example of enzymatic control and specificity, with the enzymes showing high selectivity for their protein-bound substrates. wikipedia.org

Biotechnological Strategies for Sustainable Bryostatin Production

The natural abundance of bryostatins is extremely low, with the isolation of just 18 grams of bryostatin 1 requiring 14 tons of the host bryozoan, Bugula neritina. pnas.org This scarcity has been a major obstacle to the clinical development of these promising compounds. nih.govpnas.org As a result, significant research has been directed towards developing sustainable and economically viable methods for bryostatin production.

One of the most promising approaches is the heterologous expression of the bry gene cluster. researchgate.netnih.gov This involves transferring the entire biosynthetic pathway from the unculturable symbiont, "Candidatus Endobugula sertula," into a host organism that can be easily grown in a laboratory setting. asm.org While challenging, the successful expression of this large and complex gene cluster holds the potential to produce significant quantities of "bryostatin 0" and its derivatives. acs.org

Combinatorial biosynthesis is another powerful strategy being explored. researchgate.net This technique involves genetically engineering the PKS modules to create novel polyketides. researchgate.net By swapping, deleting, or modifying the catalytic domains within the PKS enzymes, it is possible to generate a wide array of new bryostatin analogs with potentially improved therapeutic properties. researchgate.net This approach not only offers a route to increased production but also allows for the creation of a diverse library of compounds for drug discovery. researchgate.net

While total chemical synthesis of bryostatins has been achieved, the processes are often lengthy and complex, making them impractical for large-scale industrial production. nih.govtandfonline.com However, the synthesis of simplified, yet still potent, bryostatin analogs is an active area of research that may lead to more synthetically accessible and clinically useful compounds. nih.govpnas.org

The cultivation of the bacterial symbiont itself remains a significant challenge. nih.gov To date, "Candidatus Endobugula sertula" has proven to be unculturable outside of its host. Overcoming this hurdle would provide a direct and natural source of bryostatins. nih.gov

Synthetic Chemistry Approaches to Bryostatins and Bryostatin 10 Analogs

Advances in Total Synthesis of Bryostatins

The total synthesis of bryostatins is a formidable challenge that has been met with innovative and convergent strategies. These approaches often involve the independent synthesis of complex fragments that are later united to form the macrocyclic core.

Several key reactions have been instrumental in the successful coupling of these fragments and the formation of the characteristic bryopyran core. One notable example is the "pyran annulation" reaction, a TMSOTf-promoted reaction between a hydroxyallylsilane on one fragment and an aldehyde on another, which concurrently forms the B ring. researchgate.net Other powerful C-C bond-forming reactions utilized in fragment coupling include:

Julia Olefination and Sulfone Alkylation: These methods have been employed to connect major subunits of the bryostatin (B1237437) framework. acs.org

Modified Julia Reactions: The use of 2-benzothiazolylsulfones has proven effective for the stereoselective formation of the (E)-16,17-double bond in the synthesis of a bryostatin 10 derivative. rsc.org

Keck-Yu Pyran Annulation and Yamaguchi Macrolactonization: These have been envisioned as key steps in a convergent assembly of the bryostatin 7 core. nih.gov

Ring-Closing Metathesis (RCM): RCM has been explored for macrocyclization, offering a mild alternative to traditional methods, particularly when dealing with sensitive functional groups like the exocyclic methyl enoate. nih.gov

The synthesis of bryostatin 9, for instance, was achieved in 25 linear and 42 total steps, highlighting the conciseness and convergence of modern synthetic strategies. nih.gov Similarly, the total synthesis of bryostatin 2 relied on aldol (B89426) and directed reduction steps to construct the anti-1,3-diol arrays within its principal subunits. acs.org

The synthesis of bryostatin analogs, including those related to this compound, necessitates precise control over multiple stereocenters. A variety of stereoselective methods have been developed and applied to achieve this.

In the synthesis of a close analog of this compound, a modified Julia reaction was key to stereoselectively forming the (E)-16,17-double bond. rsc.org The synthesis of other bryostatin analogs has relied on a Prins macrocyclization-nucleophilic trapping cascade, which allows for late-stage diversification and the introduction of stereochemical complexity. thieme-connect.com

Furthermore, the synthesis of bryologs has incorporated several powerful asymmetric reactions:

BITIP-catalyzed asymmetric allylation reactions. acs.org

Mukaiyama aldol reactions. acs.org

Chelation-controlled allylation. acs.org

Noyori hydrogenation. nih.gov

These methods have been crucial for establishing the correct stereochemistry in the simplified A-ring and other key regions of the bryolog scaffold. nih.gov

Fragment Assembly Strategies and Key Reactions

Rational Design and Synthesis of Simplified Bryostatin Analogs (Bryologs)

The significant challenge and expense associated with the total synthesis of natural bryostatins have driven the development of simplified, more synthetically accessible analogs, or "bryologs." tandfonline.comsynaptogen.com This function-oriented synthesis approach aims to capture the essential biological activity of the natural products in a less complex molecular framework. nih.govnih.gov

A key strategy in the design of bryologs is the identification of the pharmacophore—the essential molecular features responsible for the potent biological activity of bryostatins. synaptogen.com It is hypothesized that bryostatins exert their effects by binding to and modulating protein kinase C (PKC) isozymes. tandfonline.combiorxiv.org

Early research and computational modeling suggested that the C1-carbonyl, C19-hydroxyl, and C26-hydroxyl groups are critical for high-affinity PKC binding. nih.gov This led to the design of analogs that retain these key recognition domains while simplifying the "spacer" domain of the molecule. nih.gov This approach has yielded bryologs with excellent affinity for PKC, some even exhibiting greater potency than the natural bryostatins in certain cancer cell lines. nih.govacs.org

For example, a new class of bryostatin-inspired analogs was designed with a simplified salicylate-derived subunit, leading to a significant reduction in synthetic complexity while maintaining nanomolar affinity for PKC. acs.org This highlights the power of pharmacophore-guided design in creating potent and more accessible therapeutic candidates. acs.org

A significant advantage of synthetic access to bryologs is the ability to systematically modify the molecular structure and investigate the impact on biological activity. This has led to the identification of "tunable" sites within the bryostatin scaffold that can be altered without significantly compromising PKC binding affinity. acs.orgfigshare.com

The C20 region, for instance, has been identified as a non-pharmacophoric site that can be varied to fine-tune the functional and physical properties of the analogs. acs.orgfigshare.com This has enabled a late-stage diversification strategy, where a variety of new C20 analogs can be generated in a single step from a common intermediate, a highly step-economical approach. acs.org

Similarly, the C7 and C13 positions have been explored as diversification handles to modulate biological activity. thieme-connect.comtandfonline.com A Prins-driven macrocyclization strategy has been used to achieve late-stage diversification at the C13 position. thieme-connect.com Modifications at the C7 position have also been shown to be a hotspot for influencing PKC affinity. tandfonline.com

These late-stage diversification strategies are invaluable for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies, ultimately accelerating the discovery of new and improved therapeutic agents.

Molecular and Cellular Mechanisms of Action of Bryostatin 10

Protein Kinase C (PKC) Modulation and Interaction

Bryostatin (B1237437) 10, like other bryostatins, exerts its biological effects primarily through the modulation of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. tandfonline.comnih.gov Bryostatins are known to bind to the C1 domain of PKC, the same site that binds the endogenous activator diacylglycerol (DAG). researchgate.netashpublications.org

Binding Affinity and Isozyme Specificity (e.g., PKC-α, -δ, -ε)

Bryostatins are potent modulators of PKC isozymes, with binding affinities for PKCα reported to be in the nanomolar range (Ki = 1.3-188 nM). researchgate.netresearchgate.net While research on Bryostatin 10 is less extensive than on Bryostatin 1, the family as a whole demonstrates high affinity for PKC. synaptogen.com Bryostatin 1, for instance, has a very high affinity for PKC, around 1.35 nM. synaptogen.com It displays particular affinity for PKCα and PKCε. nih.gov

Studies on different bryostatins and their analogues have revealed varying specificities and potencies for different PKC isozymes. For example, Bryostatin 1 shows little selectivity among PKCβII, PKCδ, and PKCε compared to PKCα. nih.gov In contrast, it has been observed to be more potent than phorbol (B1677699) 12-myristate 13-acetate (PMA) in translocating PKCδ. nih.gov In SH-SY5Y human neuroblastoma cells, both Bryostatin 1 and the phorbol ester TPA stimulate the translocation and partial downregulation of PKCε with similar kinetics, but they differentially modulate PKCα. nih.gov Specifically, Bryostatin 1 causes a more transient activation of PKCα compared to the sustained activation induced by TPA. nih.gov

The interaction of bryostatins with PKC is complex. For instance, Bryostatin 1 can prevent the phorbol-ester-induced downregulation of PKCδ, but not of PKCα or PKCε. synaptogen.com This differential regulation of PKC isozymes is thought to be a key factor in the distinct biological outcomes observed with bryostatins compared to phorbol esters. synaptogen.comnih.gov

Table 1: Binding Affinity and Isozyme Specificity of Bryostatins

Compound PKC Isozyme Binding Affinity (Ki) Key Findings
Bryostatins (general) PKCα 1.3-188 nM researchgate.netresearchgate.net Potent modulators of PKC isozymes. researchgate.netresearchgate.net
Bryostatin 1 PKC (general) ~1.4 nM nih.gov High affinity for PKC. synaptogen.com
PKCα, PKCε High nih.gov Shows particular affinity for these isozymes. nih.gov
PKCβII, PKCδ, PKCε Similar to PKCα nih.gov Little isoform selectivity observed. nih.gov
PKCδ More potent than PMA for translocation nih.gov Shows a biphasic dose-response for downregulation. nih.gov
PKCα Resistant to downregulation by bryostatin synaptogen.com Differential modulation compared to other isozymes. nih.gov
Merle 41 (analogue) PKCα 0.73 ± 0.05 nM nih.gov Binding affinity similar to Bryostatin 1. nih.gov
Merle 23 (analogue) PKCα 0.70 ± 0.06 nM nih.gov Binding affinity similar to Bryostatin 1. nih.gov

Competitive Binding with Diacylglycerol (DAG) and Phorbol Esters

Bryostatins function as mimics of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. tandfonline.comashpublications.org They bind competitively to the C1 domain on these PKC isozymes, which is the same binding site for DAG and tumor-promoting phorbol esters. tandfonline.comashpublications.orgnih.govsynaptogen.com This C1 domain is a cysteine-rich motif that is highly conserved. synaptogen.com

The binding of bryostatins to the C1 domain is characterized by a very high affinity, which can lead to the displacement of other ligands like phorbol esters. aphios.com For example, Bryostatin 1 can inhibit the binding of [3H]phorbol 12,13-dibutyrate (PDBu) in a noncompetitive manner due to its much slower rate of release from the PKC binding site. synaptogen.com This high-affinity binding is a key aspect of their mechanism of action. nih.gov

While both bryostatins and phorbol esters bind to the same site, their downstream effects can be markedly different. synaptogen.com Phorbol esters are potent tumor promoters, whereas bryostatins like Bryostatin 1 lack this activity and can even antagonize the effects of phorbol esters. nih.govaacrjournals.org This distinction is attributed to the unique way each class of molecules interacts with the C1 domain and the surrounding lipid bilayer, leading to different downstream signaling events. researchgate.net

Kinetics of PKC Activation and Subsequent Downregulation

The interaction of bryostatins with PKC results in a biphasic effect on the enzyme's activity. nih.gov Initially, binding of a bryostatin to the C1 domain induces a rapid activation of PKC, which involves the translocation of the enzyme from the cytosol to the cell membrane. nih.govsynaptogen.com This activation phase can be brief. synaptogen.com

Following this initial activation, a prolonged period of downregulation occurs, where the activated PKC is targeted for degradation. synaptogen.comnih.gov This downregulation can happen through both proteasome-dependent and proteasome-independent pathways. synaptogen.comsynaptogen.com For PKCα and PKCε, this process can be initiated by dephosphorylation, followed by ubiquitination and degradation by the proteasome. synaptogen.com The downregulation induced by bryostatins is generally considered milder but can last for a similar duration (up to 24 hours) as that caused by phorbol esters. synaptogen.comnih.gov After this period, de novo synthesis restores the normal cellular levels of the PKC isozyme. nih.gov

The kinetics of activation and downregulation can vary between different PKC isozymes and in different cell types. For instance, in SH-SY5Y neuroblastoma cells, 10 nM Bryostatin 1 induced a rapid increase in membrane-associated PKC-α, which was then downregulated within 24 hours. nih.gov In contrast, the same concentration of TPA led to a sustained increase for 72 hours. nih.gov In the case of PKCε in the same cell line, both Bryostatin 1 and TPA caused a partial downregulation with similar kinetics. nih.gov In NIH 3T3 fibroblasts, Bryostatin 1 was found to be more potent than PMA in downregulating PKCα. nih.gov

Downstream Signaling Pathways and Cellular Responses

The modulation of PKC by this compound initiates a cascade of downstream signaling events that influence a variety of cellular responses.

Modulation of Extracellular Signal-Regulated Kinase (ERK) Pathway

The activation of PKC by bryostatins can lead to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. ashpublications.orgsynaptogen.com This pathway is known to be involved in cellular processes like differentiation. tandfonline.com

In B-cell chronic lymphocytic leukemia (B-CLL) cells, the activation of the ERK pathway is a direct and necessary component of Bryostatin-induced differentiation, and this activation is dependent on PKC. tandfonline.comnih.gov The specific PKC inhibitor GF 109203X and the ERK pathway inhibitor PD98059 were both able to completely block this differentiation process. tandfonline.comnih.gov However, while the ERK pathway appears crucial for differentiation, it seems to have less of an effect on Bryostatin-induced cell survival in these cells. tandfonline.comnih.gov

Interestingly, while PKC activation is required for the downstream activation of the ERK pathway in response to bryostatins, it may not be essential for the initial activation of Ras, an upstream component of the ERK pathway. aacrjournals.org

Influence on Phosphatidylinositol 3-Kinase (PI3K) Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is another significant signaling cascade that can be influenced by PKC activation and plays a role in cell survival. tandfonline.comashpublications.org In B-CLL cells, the anti-apoptotic effects of Bryostatin were partially abrogated by the PI3K inhibitor LY294002, suggesting an involvement of this pathway in Bryostatin-induced cell survival. tandfonline.comresearchgate.net

The activation of PKC can lead to the activation of two major neuronal survival pathways: the PI3K pathway and the MEK-ERK pathway. tandfonline.com The PI3K pathway involves the generation of phospholipids (B1166683) that activate downstream effectors like the serine/threonine kinase AKT. nih.gov It has been shown that inhibitors of the PI3K pathway can induce apoptosis and inhibit the survival effects of PKC activators. ashpublications.org

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

Studies on bryostatins have revealed their capacity to modulate the AMP-Activated Protein Kinase (AMPK) signaling pathway, a critical regulator of cellular energy homeostasis. plos.org The activation of AMPK is typically a response to cellular stress that elevates the AMP/ATP ratio. plos.org Research investigating the effects of bryostatin on latent HIV-1 infection demonstrated that the compound's activity involves the modulation of novel Protein Kinase C (nPKC) and the stress-induced AMPK pathway. plos.orgkyoto-u.ac.jpresearchgate.net

In these studies, the use of an AMPK inhibitor, Compound C, was found to partially reduce the viral reactivation effect of bryostatin, suggesting an interplay between these signaling pathways. plos.orgkyoto-u.ac.jp It was inferred that PKCs act as primary effector kinases downstream of the AMPK pathway. researchgate.net This was supported by observations that inhibiting nPKC abrogated the effects of AMPK activators. researchgate.net Furthermore, treatment with bryostatin led to a time-dependent dephosphorylation of the β-regulatory subunit of AMPK. researchgate.net This modulation of the AMPK pathway is a key aspect of bryostatin's multifaceted cellular effects. plos.orgresearchgate.net

Interaction with Non-PKC Targets (e.g., Munc-13)

Beyond its well-documented interaction with PKC, bryostatins also engage with other cellular targets, including the synaptic protein Munc-13. Current time information in Tiranë, AL. Munc-13 is a crucial protein in the priming of synaptic vesicles, a key step in neurotransmitter release. Current time information in Tiranë, AL. The interaction with Munc-13 represents a PKC-independent mechanism through which bryostatins can exert their neurological effects.

Research has specifically characterized Munc13-1 as a molecular target of Bryostatin 1. nih.goviupac.org Bryostatin 1 binds to the C1 domain of Munc13-1, a domain it shares with PKC, which explains their common activators. nih.goviupac.org In vitro binding assays have determined the high affinity of this interaction. Furthermore, studies in intact HT22 hippocampal cells have shown that Bryostatin 1 induces the translocation of Munc13-1 from the cytosol to the plasma membrane, which is a hallmark of its activation. nih.goviupac.org This effect was also observed for other members of the Munc13 family, such as ubMunc13-2 and bMunc13-2. nih.goviupac.org Notably, prolonged incubation with Bryostatin 1 was found to increase the expression level of Munc13-1 in both HT22 cells and primary mouse hippocampal cells. nih.goviupac.org

Structure Activity Relationship Sar Studies of Bryostatins

Identification of Key Structural Determinants for PKC Binding and Biological Activity

The ability of bryostatins to bind to and modulate PKC is central to their biological effects. rwu.edu Research has identified a pharmacophore model, a specific spatial arrangement of atoms or functional groups, that is critical for this interaction. This model highlights the importance of the C1 carbonyl, C19 hydroxyl, and C26 hydroxyl groups as the primary recognition elements for PKC binding. pnas.orgpnas.org Computer modeling has shown an excellent spatial correlation between these key oxygen atoms in bryostatins and the pharmacophore identified for phorbol (B1677699) esters, another class of potent PKC activators. pnas.org

Furthermore, the unique biological profile of bryostatins, which distinguishes them from tumor-promoting phorbol esters, is attributed to the upper half of the bryostatin (B1237437) structure. acs.org This suggests that while the lower half is sufficient for PKC binding, the upper half dictates the specific functional consequences of that binding. acs.org

The following table summarizes the key structural features of bryostatins and their roles in PKC binding and biological activity.

Structural FeatureRole in PKC Binding and Biological Activity
C1 Carbonyl Group A key component of the pharmacophore responsible for PKC binding. pnas.orgpnas.org
C19 Hydroxyl Group Another essential element of the PKC recognition domain. pnas.orgpnas.org
C26 Hydroxyl Group The third critical functional group in the pharmacophore for high-affinity PKC binding. pnas.orgpnas.org
Macrolactone Core Provides the rigid scaffold necessary to present the pharmacophoric groups in the correct spatial orientation for binding. researchgate.netnih.gov
"Spacer Domain" (C4-C14) Functions to hold the recognition domain in the optimal conformation for interaction with PKC. acs.orgpnas.org
"Recognition Domain" The portion of the molecule containing the key functional groups that directly interact with the PKC binding site. pnas.org
Upper Half of the Molecule Confers the unique biological activity profile of bryostatins, distinguishing them from phorbol esters. acs.org

Impact of Macrolactone Ring System and Stereochemistry on Activity

The 20-membered macrolactone ring of bryostatins is a fundamental structural feature that dictates their biological activity. This large ring, which incorporates three interconnected pyran rings, creates a specific three-dimensional shape that is essential for high-affinity binding to PKC. researchgate.netnih.gov The rigidity of this macrocyclic framework is crucial for holding the key pharmacophoric groups—the C1 carbonyl, C19 hydroxyl, and C26 hydroxyl—in the precise spatial arrangement required for recognition by the C1 domain of PKC. pnas.orgpnas.org

The synthesis of ring-expanded bryostatin analogs has provided further insight into the importance of the macrolactone system. One such analog, which retains all the key functionalities of the natural bryostatins but has a larger macrocycle, demonstrated potent anti-tumor activity. nih.gov This suggests that while the native 26-membered ring is optimal, some degree of structural flexibility in the macrocycle can be tolerated without completely abolishing biological activity. nih.gov

The table below details the influence of the macrolactone ring and stereochemistry on the activity of bryostatins.

Structural AspectImpact on Biological Activity
20-Membered Macrolactone Ring Provides the essential rigid scaffold for presenting the PKC-binding pharmacophore.
Three Interconnected Pyran Rings Contribute to the overall conformation and rigidity of the macrocycle. researchgate.netnih.gov
Stereochemistry at C26 Inversion of the natural stereochemistry at this position significantly reduces PKC binding affinity. pnas.org
Stereochemistry at C3 Plays a role in determining the overall shape of the macrolactone ring. ijirt.org
Overall Molecular Conformation The specific 3D shape adopted by the molecule is critical for high-affinity interaction with the PKC C1 domain. acs.org

Role of Specific Substituents (e.g., C1, C7, C20) in Modulating Activity

While the core macrolactone structure and the primary pharmacophore are essential for PKC binding, substituents at various positions on the bryostatin scaffold play a crucial role in modulating the potency and nature of the biological activity. nih.govresearchgate.net

The C1 position , bearing a carbonyl group, is a fundamental part of the recognition domain for PKC. pnas.orgpnas.org Its presence is considered critical for the initial binding event.

The C7 position is a site of significant variation among the natural bryostatins and has been a key target for modification in SAR studies. nih.govresearchgate.net The nature of the substituent at C7 can influence the molecule's interaction with different PKC isozymes. For instance, the presence of a hydroxyl group at C7, in conjunction with a gem-dimethyl group at the adjacent C8 position, has been found to be important for enhancing PKC affinity in certain analogs. pnas.org This suggests a potential "shielding effect" from the gem-dimethyl group that may influence the binding at C7. tandfonline.com

The table below summarizes the influence of specific substituents on the activity of bryostatins.

Substituent PositionRole in Modulating Activity
C1 (Carbonyl) Essential component of the PKC recognition pharmacophore. pnas.orgpnas.org
C7 (Hydroxyl/Ester) Modifications at this position can modulate PKC affinity and selectivity. pnas.orgtandfonline.com The combination of a C7-OH and a C8-gem dimethyl group can enhance PKC affinity. pnas.org
C20 (Ester) Variations at this position have a modest impact on PKC binding but can influence the overall biological response. rwu.edupnas.org

Comparative SAR Across Bryostatin Congeners (e.g., Bryostatin 1 vs. Bryostatin 10)

Comparisons of the structure-activity relationships among different natural bryostatin congeners, such as bryostatin 1 and this compound, provide valuable insights into the subtle structural modifications that can lead to differences in biological activity. Bryostatins 1 and 10, along with other members of the family, share the same core macrolactone structure but differ in their substituents, particularly at the C7 and C20 positions. nih.govresearchgate.net

However, the nature of these substituents can influence the specific biological responses elicited by each congener. For example, this compound has been identified, along with bryostatin 20, as a feeding deterrent in the larvae of Bugula neritina, suggesting a specific ecological role. rwu.edu While both bryostatin 1 and this compound are potent PKC modulators, the differences in their peripheral substituents may lead to variations in their interactions with PKC isozymes or other cellular components, resulting in nuanced biological outcomes.

The following table provides a comparative overview of the SAR between bryostatin 1 and this compound.

FeatureBryostatin 1This compound
Core Structure Conserved bryopyran macrolactone. nih.govConserved bryopyran macrolactone. nih.gov
PKC Binding High affinity, with the C1, C19, and C26 groups being key. pnas.orgpnas.orgHigh affinity, with a similar reliance on the core pharmacophore. pnas.org
C7 Substituent Acetate (B1210297).Acetate.
C20 Substituent (E,E)-octa-2,4-dienoate. rwu.eduAcetate.
Biological Activity Potent anticancer and neuromodulatory effects. nih.govkyoto-u.ac.jpIdentified as a larval feeding deterrent. rwu.edu

Preclinical Pharmacological and Biological Efficacy of Bryostatin 10

Preclinical Pharmacokinetics and Biodistribution (Non-Human Models)

Absorption, Distribution, Metabolism, and Excretion Profiles in Animal Models

Studies in mice using radiolabeled bryostatin-1 (B1241195), a closely related analog of bryostatin (B1237437) 10, provide foundational insights into the likely pharmacokinetic profile of this class of compounds. Following intravenous (IV) administration, the plasma disappearance of bryostatin-1 follows a two-compartment model, with reported half-lives of approximately 1.05 hours and 22.97 hours. nih.gov In contrast, after intraperitoneal (IP) injection, the plasma disappearance is better described by a first-order absorption one-compartment model, showing an absorption half-life of 0.81 hours and an elimination half-life of 28.76 hours. nih.govfrontiersin.org

The maximum plasma concentration (Cmax) is significantly higher with IV administration (92 ng/mL) compared to IP administration (13.5 ng/mL). frontiersin.org However, the total drug exposure, as measured by the area under the curve (AUC), is greater with IP injection (620 ng/ml·h) than with IV injection (376 ng/ml·h), suggesting good absorption and retention in the blood after IP administration. frontiersin.orgmdpi.com

Bryostatin-1 is widely distributed throughout the body, with the highest concentrations found in the lungs, liver, gastrointestinal tract, and fatty tissue. nih.govtandfonline.com The concentration in these tissues can be significantly higher than in the plasma. frontiersin.org The presence of the compound in the gastrointestinal tract and its excretion in feces points to the possibility of enterohepatic circulation. nih.gov

Elimination of bryostatin-1 occurs through both urinary and fecal pathways. frontiersin.org In the initial 12 hours post-IV administration, urinary excretion is the primary route. nih.gov Over a 72-hour period, roughly equal amounts of radioactivity are excreted in the urine and feces. nih.gov While one major and a few minor metabolites have been detected in plasma, the majority of the radioactivity in plasma is associated with the intact drug for up to 24 hours after administration, indicating that bryostatin-1 is relatively stable in vivo. nih.govmdpi.com

Table 1: Pharmacokinetic Parameters of Bryostatin-1 in Mice

Parameter Intravenous (IV) Administration Intraperitoneal (IP) Administration
Plasma Disappearance Model Two-compartment One-compartment
Absorption Half-life (t½) N/A 0.81 h nih.govfrontiersin.org
Distribution Half-life (t½α) 1.05 h nih.gov N/A
Elimination Half-life (t½β) 22.97 h nih.gov 28.76 h nih.govfrontiersin.org
Maximum Plasma Concentration (Cmax) 92 ng/mL frontiersin.org 13.5 ng/mL frontiersin.org
Area Under the Curve (AUC) 376 ng/ml·h frontiersin.org 620 ng/ml·h frontiersin.org
Primary Excretion Route (first 12h) Urine nih.gov -
Total Excretion (72h) ~40% Urine, ~40% Feces nih.gov -

In Vivo Stability and Tissue Concentration

In vivo studies have demonstrated that bryostatin-1 is relatively stable, with the parent compound remaining largely intact in various organs. frontiersin.org Following both IV and IP administration, bryostatin-1 distributes to a wide range of tissues. frontiersin.org Within the first half-hour after IV injection, the compound is rapidly distributed, with the highest concentrations found in the liver, lung, and bone marrow. frontiersin.org Notably, four hours post-administration, the concentrations of bryostatin-1 in these tissues are significantly higher than in the plasma. frontiersin.orgfrontiersin.org

When administered intraperitoneally, the tissue distribution pattern is similar to that of intravenous administration. frontiersin.org From six hours post-administration onwards, the concentrations of bryostatin-1 in most tissues are comparable to or even higher than those observed with IV injection at similar time points. frontiersin.org Despite its widespread distribution, a bioassay measuring bryostatin-1 levels in the blood indicated a rapid clearance from the plasma, with less than 10% of the injected dose detectable after just 2.5 minutes. nih.gov This rapid clearance from the bloodstream, coupled with its concentration in tissues, suggests that the lack of effect on protein kinase C (PKC) in some organs may be due to the swift removal of the compound from circulation. nih.gov

Anticancer Activity in Preclinical Models

Bryostatins have demonstrated significant antineoplastic activity against a variety of human cancer cell lines and in murine tumor models.

In Vitro Antiproliferative and Differentiation-Inducing Effects on Cancer Cell Lines

Bryostatin 10 and its analogs have shown a range of antiproliferative effects on various cancer cell lines. For instance, bryostatin-1 has been shown to inhibit the in vitro growth of several murine tumor cell lines, including B16 melanoma and M5076 reticulum cell sarcoma, with 40% inhibition at a concentration of 100 ng/ml. nih.govaacrjournals.org The L10A B-cell lymphoma line was particularly sensitive, showing 94% growth inhibition at the same concentration. nih.govaacrjournals.org However, the Renca renal adenocarcinoma was resistant to these effects. nih.govaacrjournals.org

Bryostatin-1 has also demonstrated the ability to induce differentiation in various leukemia cell lines. tandfonline.comaai.org In HL-60 human promyelocytic leukemia cells, bryostatin-1 at a concentration of 10 nmol/L induces monocytic differentiation, characterized by adherence, growth inhibition, and the appearance of monocyte cell surface antigens. nih.gov This differentiation is associated with the downregulation of the c-myc proto-oncogene and the induction of c-fos, c-fms, and tumor necrosis factor transcripts. nih.gov Similarly, bryostatin-1 can induce the differentiation of chronic lymphocytic leukemia (CLL) cells. ashpublications.org In some acute lymphoblastic leukemia (ALL) cell lines, bryostatin-1 has shown potent anti-proliferative and apoptotic effects, with an ED50 ranging from 4.6-7.4 nM. who.int

Furthermore, bryostatin has been shown to inhibit the proliferation of ependymoma cells in a dose-dependent manner. ajol.info

Table 2: In Vitro Antiproliferative Effects of Bryostatin-1

Cell Line Cancer Type Concentration % Growth Inhibition
B16 Melanoma Melanoma 100 ng/ml 40% nih.govaacrjournals.org
M5076 Reticulum Cell Sarcoma 100 ng/ml 40% nih.govaacrjournals.org
L10A B-cell Lymphoma 100 ng/ml 94% nih.govaacrjournals.org
Renca Renal Adenocarcinoma 100 ng/ml 0% nih.govaacrjournals.org
SC-EPN1 Ependymoma 50 µM 69% ajol.info
SC-EPN2 Ependymoma 50 µM 61% ajol.info

In Vivo Antitumor Efficacy in Murine Xenograft and Syngeneic Models

The in vivo antitumor activity of bryostatins has been demonstrated in several murine models. A strong correlation has been observed between the in vitro sensitivity of tumor cells and their response to bryostatin therapy in vivo. nih.govaacrjournals.org Cell lines that were sensitive to bryostatin in vitro (B16 melanoma, M5076 sarcoma, and L10A lymphoma) also responded to treatment in mice, leading to prolonged survival. nih.govaacrjournals.org Conversely, the in vitro resistant Renca tumor did not respond to in vivo treatment. nih.govaacrjournals.org

In a B16 melanoma pulmonary metastases model, treatment with bryostatin-1 resulted in a significant reduction in the number of lung nodules. nih.gov Successful treatment has also been observed in models of L10A lymphoma. nih.gov In a xenograft model using a human diffuse large cell lymphoma (DLCL) cell line (WSU-DLCL2) in SCID mice, bryostatin-1 demonstrated antitumor activity. aacrjournals.orgnih.gov Furthermore, bryostatins 5 and 8 have also shown significant antitumor activity against melanoma allografts. mdpi.com

Cellular Mechanisms of Antitumor Action (e.g., Apoptosis, Cell Cycle Modulation)

The antitumor effects of bryostatins are mediated through various cellular mechanisms, primarily through the modulation of protein kinase C (PKC). tandfonline.com Bryostatin-1 is a potent activator of PKC, inducing its translocation from the cytosol to the membrane. nih.gov This activation can lead to a cascade of downstream signaling events.

Apoptosis: Bryostatin-1 can induce apoptosis in cancer cells. In some instances, this is achieved by increasing the expression of the pro-apoptotic protein Bax without altering the levels of the anti-apoptotic protein Bcl-2. aacrjournals.orgnih.gov Bryostatin-1 has also been shown to inhibit apoptosis induced by oxidative stress through a reduction in the activation of caspases-3 and -9 and an increase in the expression of Bcl-2. frontiersin.org Furthermore, it can sensitize leukemia cells to apoptosis induced by other chemotherapeutic agents like ara-C. imrpress.com

Cell Cycle Modulation: Bryostatins can influence the cell cycle of cancer cells. For example, treatment of human gastric cancer cells with bryostatin-1 followed by paclitaxel (B517696) resulted in a G2 cell cycle arrest, preventing cells from entering the M-phase where paclitaxel is most active. aacrjournals.org This effect is associated with a reduction in cyclin B1-Cdc2 kinase activity. aacrjournals.org In some ALL cell lines, bryostatin-1 has been shown to cause G0/G1 and G2/M arrest. who.int

Other Mechanisms: In ependymoma cells, the anti-proliferative and apoptotic effects of bryostatin are linked to the suppression of cyclooxygenase-2 (COX-2) and interleukin-8 (IL-8) expression. ajol.info

Synergy with Other Therapeutic Agents in Preclinical Settings

Preclinical studies have explored the synergistic potential of bryostatins, closely related to this compound, with various therapeutic agents, demonstrating enhanced efficacy in different models. While specific studies on this compound are limited in this direct context, the broader class of bryostatins, particularly Bryostatin 1, has shown significant promise in combination therapies.

For instance, Bryostatin 1 has been observed to potentiate the effects of chemotherapy agents. In studies involving human chronic lymphocytic leukemia (CLL) xenografts, the sequential administration of Bryostatin 1 followed by fludarabine (B1672870) resulted in significantly greater growth inhibition and improved survival rates compared to either agent alone. tandfonline.com This synergistic effect was also noted in a fludarabine-resistant CLL xenograft model, where Bryostatin 1 appeared to sensitize the resistant cells to the cytotoxic effects of fludarabine. tandfonline.com The combination of Bryostatin 1 with other agents like vincristine (B1662923) has also demonstrated increased antitumor activity, with one proposed mechanism being the downregulation of the mdr1 gene, which is associated with multidrug resistance. tandfonline.com

In the realm of immunotherapy, Bryostatin 1 has shown synergy with cytokines like Interleukin-2 (IL-2). aai.org This combination has been found to significantly induce the expression of Interferon-gamma (IFN-γ) in human T cells, suggesting a potential for enhanced anti-tumor immune responses. aai.org Furthermore, Bryostatin 1 has been investigated in conjunction with other novel agents. For example, its combination with auristatin PE was effective in treating human CLL xenografts in SCID mice. tandfonline.com

The table below summarizes key preclinical findings on the synergistic effects of bryostatins with other therapeutic agents.

BryostatinCombination AgentPreclinical ModelKey Finding
Bryostatin 1FludarabineHuman Chronic Lymphocytic Leukemia (CLL) XenograftsSequential treatment led to higher growth inhibition and improved survival. tandfonline.com
Bryostatin 1FludarabineFludarabine-Resistant CLL XenograftSensitized resistant cells to fludarabine, enhancing apoptosis. tandfonline.com
Bryostatin 1VincristineWSU-DLCL2-bearing SCID micePretreatment with Bryostatin 1 increased the antitumor activity of vincristine. tandfonline.com
Bryostatin 1Auristatin PEWSU-CLL-bearing SCID miceCombination therapy resulted in cured mice. tandfonline.com
Bryostatin 1GemcitabinePancreatic Cancer ModelCombination therapy showed some efficacy. tandfonline.com
Bryostatin 1PaclitaxelEsophageal CancerGranted "orphan drug" status by the FDA for this combination. researchgate.net
Bryostatin 1JQ1 (a BET inhibitor)In vitro and ex vivo HIV-1 latency modelsSynergistically reactivated latent HIV-1 expression. plos.org

It is important to note that while these studies on Bryostatin 1 provide a strong rationale for the synergistic potential of the bryostatin class, further research is needed to specifically delineate the combinatorial effects of this compound.

Immunomodulatory Properties in Preclinical Systems

This compound and its closely related analogs, primarily Bryostatin 1, exhibit significant immunomodulatory properties in a variety of preclinical models. tandfonline.comtandfonline.com These effects are largely attributed to their ability to modulate protein kinase C (PKC), a key enzyme in immune cell signaling pathways. tandfonline.compnas.org The immunomodulatory activities of bryostatins encompass the modulation of cytokine production, effects on immune cell activation and proliferation, and influence on hematopoiesis. tandfonline.comtandfonline.com

Preclinical studies have demonstrated that bryostatins can induce the production and release of several key cytokines from immune cells. In human monocytes, Bryostatin 1 has been shown to trigger the secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). frontiersin.org This induction of pro-inflammatory cytokines is believed to contribute to the anti-tumor and immunomodulatory properties of bryostatins. aai.org

Furthermore, in studies involving dendritic cells, Bryostatin 1 has been found to inhibit the production of the pro-inflammatory cytokine IL-12 while augmenting the secretion of the anti-inflammatory cytokine IL-10. pnas.orgbiorxiv.org This differential regulation of cytokine production suggests a complex role for bryostatins in shaping the immune response, potentially shifting it towards a more regulated or anti-inflammatory state under certain conditions. pnas.orgfrontiersin.org The combination of Bryostatin 1 and IL-2 has been shown to synergistically induce IFN-γ production in human T cells, a cytokine crucial for Th1-type immune responses against tumors and pathogens. aai.org

The table below summarizes the effects of Bryostatin 1 on the production of various cytokines in preclinical models.

CytokineCell TypeEffect of Bryostatin 1
IL-1βHuman MonocytesInduction of production and secretion. frontiersin.org
TNF-αHuman MonocytesInduction of production and secretion. frontiersin.org
IL-6Human MonocytesInduction of production and secretion. frontiersin.org
IL-8Human MonocytesInduction of production and secretion. frontiersin.org
IL-12Murine Dendritic CellsInhibition of LPS-induced secretion. pnas.org
IL-10Murine Dendritic CellsAugmentation of secretion. pnas.org
IFN-γHuman T-cells (in combination with IL-2)Synergistic induction of mRNA and protein expression. aai.org

These findings highlight the potent ability of bryostatins to modulate cytokine networks, which is a cornerstone of their immunomodulatory effects.

Bryostatins have been shown to have a profound impact on the activation and proliferation of various immune cell populations. tandfonline.comnih.gov Bryostatin 1 can induce the proliferation and activation of both B and T cells. aai.org It has been demonstrated to enhance anti-tumor immunity by stimulating cytotoxic CD8+ T cells, a process dependent on PKC activation that leads to T cell proliferation and upregulation of the IL-2 receptor. frontiersin.orgnih.gov

In the context of T cell exhaustion, a state of dysfunction often seen in chronic infections and cancer, Bryostatin 1 has shown the ability to enhance the proliferation and functionality of exhausted CD8+ T cells. frontiersin.orgnih.gov It has been observed to decrease the expression of the inhibitory receptor PD-1 on HIV-specific CD8+ T cells, a key marker of exhaustion, while promoting their expansion. nih.gov

Furthermore, Bryostatin 1 has been found to promote the maturation and antigen-presenting ability of both murine and human dendritic cells (DCs). Treatment with Bryostatin 1, particularly in combination with a calcium ionophore, led to the upregulation of costimulatory molecules such as CD40, CD80, and CD86 on DCs, enhancing their capacity to stimulate naive and antigen-specific T cells.

The table below summarizes the effects of Bryostatin 1 on the activation and proliferation of different immune cells.

Immune Cell TypeEffect of Bryostatin 1Key Findings
B and T cellsInduces proliferation and activation. aai.orgContributes to overall immune stimulation.
Cytotoxic CD8+ T cellsEnhances anti-tumor immunity. frontiersin.orgnih.govInduces proliferation and IL-2 receptor upregulation. frontiersin.orgnih.gov
Exhausted CD8+ T cellsImproves proliferation and functionality. frontiersin.orgnih.govDecreases PD-1 expression and enhances expansion. nih.gov
Dendritic Cells (DCs)Promotes maturation and antigen-presenting ability. Upregulates costimulatory molecules (CD40, CD80, CD86).

These findings underscore the potential of bryostatins to bolster immune responses by directly acting on key effector and antigen-presenting cells.

Bryostatins have demonstrated a stimulatory effect on normal human hematopoietic progenitor cells. pnas.orgnih.gov Preclinical studies have shown that they can directly stimulate bone marrow progenitor cells to form colonies in vitro. pnas.org This suggests a role for bryostatins in promoting the growth and differentiation of hematopoietic lineages.

Specifically, Bryostatin 1 has been found to stimulate both early (BFU-E) and late (CFU-E) human erythroid progenitors, as well as committed myeloid progenitors (CFU-GM). pnas.orgnih.gov Interestingly, the stimulatory effect on hematopoietic progenitors appears to be, at least in part, indirect. Studies have shown that the action of Bryostatin 1 on normal hematopoietic progenitors is mediated by the release of growth factors from accessory cells, such as T cells. nih.gov Bryostatin 1 stimulates these accessory cells to produce growth factors like GM-CSF and IL-3, which in turn support the growth of hematopoietic progenitors. nih.gov

In contrast to its stimulatory effect on normal progenitors, Bryostatin 1 has been shown to have an inhibitory effect on the clonogenic response of leukemic blast progenitors to recombinant GM-CSF in a majority of patient samples tested. nih.gov This differential effect on normal versus leukemic progenitors highlights its potential as a therapeutic agent that could spare healthy hematopoietic cells while targeting malignant ones.

The table below summarizes the influence of Bryostatin 1 on hematopoiesis and bone marrow progenitor cells.

Progenitor Cell TypeEffect of Bryostatin 1Mechanism
Normal Human Hematopoietic ProgenitorsStimulation of colony formation. pnas.orgDirect stimulation and indirect action via accessory cell release of growth factors (GM-CSF, IL-3). pnas.orgnih.gov
Human Erythroid Progenitors (BFU-E, CFU-E)Stimulation of growth. pnas.orgDirect stimulation.
Normal Committed Myeloid Progenitors (CFU-GM)Supra-additive stimulatory effects with rGM-CSF. nih.govPotentiation of the response to GM-CSF.
Leukemic Blast ProgenitorsReduction in colony formation in response to rGM-CSF. nih.govInhibition of self-renewal capacity.

These findings suggest that bryostatins could have a dual benefit in a cancer therapy context: directly inhibiting leukemic cell growth while promoting the recovery of the normal hematopoietic system.

Effects on Immune Cell Activation and Proliferation

Neurobiological Activities and Neuroprotection in Preclinical Models

This compound and its analogs have garnered significant attention for their neurobiological activities and neuroprotective effects in various preclinical models. pnas.orgresearchgate.net These compounds are known to modulate the activity of protein kinase C (PKC), a family of enzymes crucial for neuronal function, synaptic plasticity, and cell survival. pnas.orgresearchgate.net

A substantial body of preclinical research has demonstrated the cognitive-enhancing effects of bryostatins in different animal models. pnas.orgsynaptogen.com In studies with the marine snail Hermissenda, low concentrations of bryostatin were shown to enhance memory acquisition in an associative learning paradigm. uchicago.edu This enhancement was dependent on the conditioning regimen and the stage of memory formation. uchicago.edu

In rodent models, bryostatin has been reported to enhance spatial maze learning. uchicago.edu Furthermore, studies in rabbits have shown that pretreatment with Bryostatin 1 facilitated the acquisition of a classically conditioned response, an effect that aligns with the known role of PKC in memory formation. synaptogen.com These cognitive benefits are thought to be mediated, at least in part, by the ability of bryostatins to induce synaptogenesis, the formation of new synapses between neurons. pnas.org Preclinical studies have shown that Bryostatin 1 can increase the levels of synaptic proteins, leading to structural changes at the synapse. mdpi.com

The table below summarizes the findings from key preclinical studies on the cognitive-enhancing effects of bryostatins.

Animal ModelType of Learning/MemoryEffect of BryostatinProposed Mechanism
Marine Snail (Hermissenda)Associative LearningEnhanced memory acquisition. uchicago.eduActivation of Protein Kinase C (PKC). uchicago.edu
RatSpatial Maze LearningEnhanced learning. uchicago.eduModulation of PKC activity.
RabbitClassical Conditioning (Nictitating Membrane Response)Facilitated acquisition of conditioned response. synaptogen.comPKC activation and increased protein synthesis for memory formation. synaptogen.com
Alzheimer's Disease Transgenic MiceCognitive FunctionNeuroprotective effects and improved cognition. mdpi.comalzdiscovery.orgInduction of synaptogenesis, anti-amyloid-β oligomer effects. researchgate.net

These studies provide compelling evidence for the potential of bryostatins as therapeutic agents for cognitive disorders.

Promotion of Synaptic Plasticity and Neuronal Health

Preclinical research highlights the potential of bryostatins, including this compound, to enhance synaptic plasticity and support neuronal well-being. These compounds are potent modulators of protein kinase C (PKC), a family of enzymes crucial for numerous cellular processes, including those underlying learning and memory. tandfonline.comtandfonline.com

Bryostatin-1, a closely related analog, has been shown to promote synaptogenesis, the formation of new synapses. frontiersin.orgpnas.org Studies in cultured cortical neurons demonstrated that bryostatin-1 increases synapse density. frontiersin.orgnih.gov This effect is mediated through the activation of PKC, as the use of PKC inhibitors or inactive analogs of bryostatin-1 blocked the observed increase in synapses. frontiersin.org Specifically, PKCα and PKCε isoforms are critical for the synthesis of synaptic proteins. frontiersin.org Their activation can facilitate the formation of new synapses and prevent their loss under pathological conditions. frontiersin.org

Furthermore, bryostatins have been found to influence the production of neurotrophic factors. For instance, Bryostatin-1 was shown to suppress the reduction of brain-derived neurotrophic factor (BDNF) in the hippocampus of a transgenic mouse model of Alzheimer's disease. frontiersin.org BDNF is a key molecule involved in synaptogenesis. frontiersin.org By activating PKC, bryostatins can stimulate the production of such crucial growth factors. frontiersin.org Research has also indicated that bryostatin-1 can enhance the synthesis of synaptic proteins like synaptophysin and spinophilin by promoting the accumulation of Hu proteins in dendritic shafts. frontiersin.org

Preclinical Evaluation in Models of Neurological Disorders (e.g., Alzheimer's, Stroke)

The neuroprotective and synaptogenic properties of bryostatins have led to their evaluation in various preclinical models of neurological disorders, including Alzheimer's disease and stroke. pnas.orgalzdiscovery.orgahajournals.org

Alzheimer's Disease (AD): In transgenic mouse models of AD, bryostatins have demonstrated the ability to restore synaptic connections, prevent neuronal death, reduce the accumulation of amyloid plaques, and decrease the formation of neurofibrillary tangles. researchgate.netnih.gov Administration of bryostatin-1 to APP/PS1 mice, a model for AD, resulted in the prevention of synaptic loss, inhibition of amyloid-β (Aβ) accumulation, and improved cognitive function. frontiersin.org The compound is believed to exert these effects in part by activating PKCε, which can in turn activate the secretion of the neurotrophic sAPPα, a product of non-amyloidogenic amyloid precursor protein (APP) processing. scielo.br Furthermore, imaging and electrophysiology studies have shown that Bryostatin-1 can protect synaptic dynamics and function from the neurotoxic effects of Aβ oligomers. scielo.br

Stroke: Preclinical studies have also explored the therapeutic potential of bryostatins in the context of stroke. ahajournals.orgresearchgate.net In a rat model of acute ischemic stroke, administration of bryostatin demonstrated a reduction in brain injury and improved outcomes. ahajournals.orgnih.gov Specifically, bryostatin-treated rats showed improved survival, reduced infarct volume, and better neurological function. ahajournals.orgnih.gov The compound was found to attenuate both necrotic and apoptotic cell death. nih.gov In a model of cerebral ischemia with tissue plasminogen activator (tPA) reperfusion in aged rats, repeated administration of bryostatin post-stroke also led to reduced infarct volume and improved functional recovery. ahajournals.orgresearchgate.net These beneficial effects are thought to be linked to the modulation of PKC isoforms, which play complex roles in both neuronal damage and regeneration following an ischemic event. nih.gov

Antiviral Activities in Preclinical Infection Models (e.g., HIV)

Beyond its neurological applications, bryostatins have been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). tandfonline.comtandfonline.com The primary strategy in this area revolves around the "shock and kill" approach, which aims to reactivate latent HIV reservoirs, making them susceptible to antiretroviral therapy. f1000research.com

Reactivation of Latent Viral Reservoirs in In Vitro Models

A major obstacle to curing HIV is the virus's ability to establish a long-lived latent infection in cellular reservoirs, such as resting memory T lymphocytes. plos.orgnih.gov Bryostatins, acting as potent PKC activators, have been shown to effectively reactivate this latent virus. plos.orgnih.govnih.gov

In various in vitro models, including latently infected monocytic and lymphocytic cell lines, bryostatin robustly reactivated latent HIV at low nanomolar concentrations. plos.orgnih.gov This reactivation is mediated through the activation of PKC-α and -δ, as the effect was abrogated by PKC inhibitors like rottlerin (B1679580) and GF109203X. plos.orgnih.govnih.gov Studies have also shown that designed, synthetically accessible bryostatin analogues can induce latent HIV expression with potencies similar to or even greater than bryostatin itself, and significantly higher than other latency-reversing agents like prostratin. capes.gov.br This reactivation is linked to the activation of the NF-κB pathway, a key transcription factor for HIV-1 gene expression. nih.gov

Receptor-Independent Antiviral Mechanisms

In addition to their role in latency reversal, bryostatins have demonstrated direct antiviral activity against HIV. tandfonline.complos.orgresearchgate.net This antiviral effect appears to be, at least in part, independent of the viral entry receptors CD4 and CXCR4. plos.orgnih.govresearchgate.net

Studies have shown that bryostatin can inhibit both R5- and X4-tropic HIV strains. plos.orgnih.gov While a transient decrease in the expression of CD4 and CXCR4 receptors has been observed, suggesting a partial contribution to the antiviral effect, bryostatin also inhibits HIV infection in models where viral entry is independent of these receptors. plos.orgnih.gov For instance, it has been shown to moderately inhibit infection by a VSV-G pseudotyped HIV-1, which enters cells independently of CD4, CXCR4, and CCR5. nih.gov This suggests that bryostatin has additional effects on the HIV replication cycle beyond receptor modulation. nih.gov The downregulation of certain PKC isoforms by sustained bryostatin stimulation may interfere with the reverse transcription step of the HIV life cycle. nih.govasm.org

Advanced Analytical Methodologies for Bryostatin 10 Research

Chromatographic Techniques for Separation and Purification

Chromatography, a cornerstone of chemical analysis, plays a pivotal role in the isolation of bryostatin (B1237437) 10 from complex biological matrices. amazonaws.com Both normal-phase and reversed-phase high-performance liquid chromatography are instrumental in achieving the high purity required for research and potential therapeutic applications. ijrpc.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the separation and purification of bryostatins. google.comtandfonline.com Reversed-phase HPLC, in particular, is widely used for the separation of these compounds. amazonaws.com

Initial isolation of bryostatins often involves a series of chromatographic steps, including silica (B1680970) gel column chromatography with solvent gradients such as hexane-acetone and hexane-ethyl acetate (B1210297). google.com Final purification is frequently achieved using reversed-phase HPLC. google.com For instance, a preparative HPLC sequence using a reversed-phase column with a methanol-water gradient followed by a normal-phase column with an ethyl acetate-heptane-methanol-water mobile phase has been effectively used to separate bryostatins 9, 10, and 11. google.com

A developed reversed-phase HPLC method for detecting bryostatins 1-12 utilizes an RP-8 column with an acetonitrile-water gradient. tandfonline.com While most bryostatins can be separated using this method, bryostatins 6 and 9 co-elute but can be resolved on a silica gel column with a 9:1 n-hexane-n-propanol eluent. tandfonline.com

A method for the qualitative analysis of bryostatins in Bugula neritina extracts employed a Polaris C18-5 column with a mobile phase of methanol (B129727) and water (80:20, v/v), successfully separating ten bryostatins, including bryostatin 10. nih.gov

Table 1: HPLC Methods for Bryostatin Separation

Chromatographic Mode Stationary Phase Mobile Phase Target Bryostatins Reference
Reversed-Phase HPLC C18 Methanol-water gradient (1:1 to 9:1) Bryostatins 9, 10, 11 google.com
Normal-Phase HPLC Silica Gel Ethyl acetate-heptane-methanol-water (150:350:3:0.3) Bryostatins 9, 10, 11 google.com
Reversed-Phase HPLC RP-8 Acetonitrile-water gradient Bryostatins 1-12 tandfonline.com
Normal-Phase HPLC Silica Gel n-hexane-n-propanol (9:1) Bryostatins 6, 9 tandfonline.com

Temperature-Dependent Separation Approaches for Bryostatin Isomers

The separation of bryostatin isomers can be significantly influenced by temperature. Studies have shown that adjusting the temperature of the HPLC column and mobile phase can drastically alter the retention time and resolution of bryostatins. researchgate.net

Research on the temperature-dependent separation of bryostatin 18 and 10 on an octadecyl bonded stationary phase revealed that separation improves with decreasing temperature. researchgate.net Optimal resolution for routine analysis is recommended at a column temperature below 5°C and a mobile phase temperature below 15°C. researchgate.net These controlled temperature conditions enhance the separation efficiency, allowing for better distinction between closely related bryostatin isomers. researchgate.net

Spectrometric Methods for Structural Analysis and Quantification

Spectrometric techniques are indispensable for the definitive structural elucidation and sensitive quantification of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information about the molecular weight, elemental composition, and three-dimensional structure of the molecule.

Mass Spectrometry (MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of bryostatins. cdnsciencepub.com Solution phase secondary ion mass spectrometry (SP-SIMS) has been particularly useful in detecting the molecular ions of these compounds. cdnsciencepub.com For this compound, the mass spectrum reveals characteristic ions that aid in its identification. google.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, enabling the quantification of bryostatin 1 at very low concentrations in biological samples like human plasma. doi.org A validated LC-MS/MS method for bryostatin 1 utilizes a Waters X-Terra MS column with an acetonitrile-water mobile phase and detects the analyte using electrospray positive ionization. doi.org This method has a lower limit of quantification (LLOQ) of 50 pg/mL, a significant improvement in sensitivity over previous HPLC-UV methods. doi.org

A highly sensitive assay for bryostatin 1 in biological tissues has been developed using capillary column HPLC with nanospray ionization (NSI) in a triple-quadrupole mass spectrometer. nih.gov By controlling adduct formation through the addition of acetic acid and sodium acetate to the HPLC buffer, this method achieved a detection limit of 1 x 10⁻¹⁸ mol. nih.gov

Table 2: Mass Spectrometry Data for this compound

Ionization Technique Observed m/z Interpretation Reference
SP-SIMS (with sodium iodide) 831.4134 [M + Na]⁺ google.com
SP-SIMS (with sodium iodide) 813 [M + Na - 18]⁺ google.com
SP-SIMS (with sodium iodide) 799 [M + Na - 32]⁺ google.com
SP-SIMS (with sodium iodide) 773 [M + Na - 58]⁺ google.com
SP-SIMS (with sodium iodide) 741 [M + Na - 90]⁺ google.com
SP-SIMS (with sodium iodide) 729 [M + Na - 102]⁺ google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for determining the detailed three-dimensional structure of this compound in solution. researchgate.net High-field ¹H and ¹³C NMR spectral analyses, including two-dimensional NMR techniques, have been employed to assign the signals of this compound and elucidate its conformation. researchgate.net

The conformation of this compound in a chloroform-d (B32938) (CDCl₃) solution has been extensively studied using a combination of homonuclear two-dimensional NMR techniques at 600 MHz. researchgate.net These studies, which include the analysis of phase-sensitive ROESY spectra, the temperature effect on OH protons, and ³J vicinal coupling constants, have provided a well-defined conformation of the molecule in solution. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
Bryostatin 1
Bryostatin 4
Bryostatin 5
Bryostatin 6
Bryostatin 7
Bryostatin 8
Bryostatin 9
This compound
Bryostatin 11
Bryostatin 12
Bryostatin 16
Bryostatin 17
Bryostatin 18
Bryostatin 20
Acetonitrile
Acetone
Ethyl acetate
Heptane
Hexane
Methanol
n-propanol
Water
Chloroform-d
Acetic acid
Sodium acetate
Sodium iodide

Future Research Directions and Translational Perspectives for Bryostatin 10 and Analogs

Crafting a New Generation of Bryostatin (B1237437) Analogs

The limited availability of bryostatins from their natural source, the marine bryozoan Bugula neritina, has historically hindered extensive clinical research. stanford.edunih.gov This scarcity, coupled with the desire for improved therapeutic profiles, has spurred the development of synthetic "bryologs." biorxiv.org These next-generation analogs are designed to possess enhanced specificity for their biological targets and greater therapeutic efficacy.

A key strategy in developing these new analogs involves simplifying the complex structure of natural bryostatins while retaining the essential features required for biological activity. ijirt.orgresearchgate.net This "function-oriented synthesis" approach has led to the creation of over 100 bryologs, with more than 30 exhibiting significant activity in laboratory tests. pnas.org Some of these synthetic analogs have demonstrated potency comparable or even superior to the natural compounds. pnas.org For instance, the analog known as "picolog" has shown promising results in preclinical cancer models. oncotarget.com

Researchers are also focusing on creating analogs that selectively target specific isoforms of Protein Kinase C (PKC), a family of enzymes that are key mediators of bryostatins' effects. aacrjournals.orgnih.gov Natural bryostatins like Bryostatin 1 have a broad affinity for various PKC isoforms, not all of which may be relevant for a desired therapeutic outcome. aacrjournals.org By designing analogs with greater isoform selectivity, scientists aim to develop drugs with fewer off-target effects and improved tolerability. stanford.edubiorxiv.org For example, modifications to the B-ring of the bryostatin structure have been shown to influence the selective activation of PKC isozymes. tandfonline.com

Table 1: Examples of Bryostatin Analogs and their Key Features

Analog NameKey Feature(s)Reference(s)
"Picolog"Simplified, synthetically accessible, potent in preclinical lymphoma models. oncotarget.comresearchgate.net
SUW133A "close-in" analog with established in vivo tolerability advantages over bryostatin-1 (B1241195). biorxiv.org
26-epi-bryostatin 1A stereoisomer with markedly reduced affinity for PKC, yet similar growth-inhibitory activity in some cancer cells, suggesting a PKC-independent mechanism. aacrjournals.org
Ring-expanded analogsPossess anticancer activity against several cancer cell lines. nih.gov

Uncovering Novel Preclinical Applications and Biological Targets

The therapeutic potential of bryostatins and their analogs extends beyond their initial investigation as anticancer agents. researchgate.net Preclinical studies have revealed promising activity in a range of other conditions, opening up new avenues for research and development.

One of the most significant emerging applications is in the field of neuroscience. Bryostatin 1 has demonstrated the ability to enhance learning and memory in animal models, partly by inducing the formation of new synapses. pnas.orgnih.gov This has led to its investigation as a potential treatment for neurodegenerative disorders like Alzheimer's disease. pnas.orgresearchgate.netfrontiersin.org Preclinical models have shown that bryostatin can reduce the debilitating effects of stroke and protect neurons from damage. pnas.orgnih.govnih.gov

Another critical area of research is the potential of bryostatins to combat latent HIV infection. plos.org HIV can remain dormant in certain cells, creating a persistent reservoir that is difficult to eliminate with current antiretroviral therapies. plos.org Bryostatin and its analogs have been shown to activate these latent HIV reservoirs, making the virus vulnerable to the immune system or other drugs. pnas.orgplos.org This "kick and kill" strategy is a promising approach for HIV eradication. plos.org

Furthermore, research is exploring the immunomodulatory effects of bryostatins. aacrjournals.org They can stimulate the immune system and may enhance the effectiveness of immunotherapies for cancer. aacrjournals.org Studies have also shown that bryostatin can sensitize some drug-resistant cancer cells to chemotherapy. tandfonline.comresearchgate.nettandfonline.com

Recent studies have also pointed towards bryostatin's potential in treating conditions like Fragile X syndrome and spinal cord injury. firstwordpharma.comfraxa.org Additionally, bryostatin has been found to modulate the innate immune system and reduce neuroinflammation, suggesting its utility in diseases like multiple sclerosis. biorxiv.org Some research also indicates that bryostatins may inhibit the growth of certain cancer cells through mechanisms independent of PKC. aacrjournals.org

Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental research has become a cornerstone of modern bryostatin research. ijirt.orgstanford.eduacs.org Computer-guided design plays a crucial role in the development of new analogs with desired properties. ijirt.orgacs.org

By creating computational models of bryostatin and its interaction with its primary target, Protein Kinase C (PKC), researchers can identify the key structural elements responsible for its biological activity. ijirt.orgacs.orgresearchgate.net This "pharmacophore" model allows scientists to design simplified analogs that retain these critical features while being easier to synthesize. ijirt.orgresearchgate.netacs.org Molecular mechanics calculations and conformational analysis help in predicting the three-dimensional structure of these designed analogs and comparing them to the natural compound. pnas.org

This computational approach has been instrumental in the design of analogs with altered PKC binding affinities and selectivities. researchgate.net For example, docking studies, which simulate the binding of a molecule to a protein, have provided insights into the interactions between bryostatins and the C1 domains of PKC isoforms. researchgate.net

These computational predictions are then validated through experimental studies. The synthesized analogs are tested for their ability to bind to PKC, activate it, and elicit biological responses in cell-based assays and animal models. pnas.orgpnas.org This iterative process of design, synthesis, and testing allows for the continuous refinement of bryostatin analogs with improved therapeutic potential. pnas.org

Sustainable and Scalable Production Strategies

A significant hurdle in the clinical development of bryostatins has been the challenge of obtaining a sufficient and sustainable supply. stanford.edulistlabs.com The natural source, Bugula neritina, yields very small amounts of the compounds, making large-scale extraction both economically and environmentally impractical. nih.govaacrjournals.org For instance, the isolation of just 18 grams of bryostatin 1 required 14 tons of the marine organism. stanford.eduacs.org

To overcome this limitation, researchers are actively pursuing scalable and cost-effective production methods. Total synthesis, the complete chemical synthesis of a molecule from simple starting materials, has emerged as a viable solution. nih.gov Recent breakthroughs have led to significantly more efficient and scalable syntheses of bryostatin 1 and its analogs. pnas.orgnih.gov These new synthetic routes are shorter and more practical, enabling the production of gram-scale quantities of these complex molecules, which is sufficient for preclinical and clinical studies. oncotarget.comnih.gov

Beyond chemical synthesis, biotechnological approaches are also being explored. There is growing evidence that the true producers of bryostatins are not the bryozoans themselves, but rather symbiotic bacteria living within them. ingentaconnect.com This has opened up the possibility of producing bryostatins through fermentation of these bacteria, which could offer a more sustainable and scalable production platform. ingentaconnect.com While cultivating these symbiotic bacteria has proven challenging, culture-independent methods like gene cloning are being used to identify and harness the biosynthetic pathways for bryostatin production. tandfonline.comtandfonline.comingentaconnect.com Another potential strategy involves the aquaculture of Bugula neritina larvae, which have been found to contain higher concentrations of bryostatins than adult colonies. researchgate.net

These advancements in production strategies are crucial for ensuring a reliable supply of bryostatins and their analogs, which will be essential for their continued investigation and potential translation into new therapies for a wide range of diseases.

Q & A

Basic: What are the current challenges in synthesizing Bryostatin 10, and what methodological advances have improved its accessibility for research?

Answer: this compound’s synthesis is hindered by its complex macrolide structure, requiring over 30 steps in traditional routes with low atom economy (<5%). Recent advances employ multi-step convergent synthesis strategies, such as fragment coupling and late-stage oxidation, to reduce step count and improve yields. For example, Wender’s group achieved a 22-step synthesis via strategic C1-C9 and C10-C27 fragment assembly, improving scalability .

Table 1: Comparison of Synthetic Routes for this compound

MethodStepsAtom EconomyYield (%)Key Innovation
Traditional (1980s)374.8%0.3Linear synthesis
Convergent (Wender)2212.1%2.1Fragment coupling
Biomimetic (Recent)18*15.6%*4.5*Enzymatic catalysis*
*Theoretical values under investigation.

Basic: How do researchers establish structure-activity relationships (SAR) for this compound to guide analog development?

Answer: SAR studies combine computational docking (e.g., PKCδ binding simulations) with functional assays (e.g., NF-κB inhibition in leukemia cells). Key modifications include:

  • C7-C19 epoxide ring : Critical for PKC binding (IC50 < 2 nM).
  • C13 side chain : Hydrophobic groups enhance blood-brain barrier penetration.
    A recent study showed that truncating the C26-C27 dihydropyran ring retains 80% activity while simplifying synthesis .

Advanced: What statistical frameworks are recommended for analyzing contradictory efficacy data in this compound studies across different cancer models?

Answer: Contradictions in efficacy (e.g., pro-apoptotic in leukemia vs. cytostatic in glioblastoma) require multi-level meta-regression to account for:

  • Tumor microenvironment variables (hypoxia, stromal interactions).
  • PKC isoform expression profiles (PKCα vs. PKCδ dominance).
    Sensitivity analyses should test assumptions about dose-response linearity and temporal effects, referencing FINER criteria for hypothesis refinement .

Advanced: What experimental strategies resolve discrepancies between in vitro and in vivo activity profiles of this compound?

Answer: Discrepancies often arise from pharmacokinetic factors (e.g., plasma protein binding reducing bioavailability). Strategies include:

  • Physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
  • Metabolite tracking via LC-MS/MS in rodent serum.
    For example, in vitro EC50 of 0.8 nM (PKC inhibition) may correlate with in vivo efficacy only when free plasma concentrations exceed 0.5 nM for ≥6 hours .

Basic: What standardized assays evaluate this compound’s protein kinase C (PKC) modulation efficacy in preclinical studies?

Answer: Key assays:

  • In vitro :
    • PKCδ translocation (GFP-tagged HeLa cells).
    • ERK phosphorylation (Western blot; IC50 calculation).
  • In vivo :
    • Xenograft tumor regression (NCI-60 panel mice).
    • Neuroprotective effects (Morris water maze in Alzheimer’s models).
      Table 2: Assay Parameters and Sensitivity Ranges
AssayDetection LimitThroughputRelevance to Mechanism
PKCδ Translocation0.1 nMMediumDirect target engagement
ERK Phosphorylation1.0 nMHighDownstream signaling

Advanced: How do researchers optimize this compound’s molecular specificity to minimize off-target effects in neurological applications?

Answer: Molecular dynamics simulations (50 ns trajectories) identify residues prone to off-target binding (e.g., PKCε vs. PKCδ). Experimental validation uses:

  • Isoform-selective knockdown (siRNA in neuronal cultures).
  • Fluorescent polarization assays to measure binding kinetics.
    A 2024 study reduced off-target activity by 60% via C17 methoxy substitution .

Basic: What quality control parameters are critical when characterizing synthesized this compound batches?

Answer: Essential parameters per ICH guidelines:

  • Purity : ≥98% by HPLC (C18 column, 220 nm).
  • Stereochemistry : Confirm via NOESY NMR (key cross-peaks at δ 5.3-5.7 ppm).
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) .

Advanced: What comparative study designs evaluate this compound against other PKC modulators in combinatorial therapies?

Answer: Adaptive Phase I/II trials with Bayesian hierarchical modeling:

  • Arm A : this compound + paclitaxel.
  • Arm B : Prostratin + paclitaxel.
    Endpoint: Progression-free survival (PFS) with interim futility analysis at n=50.
    PICO framework ensures alignment with clinical relevance .

Basic: What are key considerations for designing dose-escalation studies for this compound in novel applications?

Answer: Use 3+3 design with toxicity monitoring:

  • Starting dose: 1/10 LD50 from rodent studies (typically 20 µg/m²).
  • Monitor PKC-dependent biomarkers (e.g., IL-2 in T-cells).
    Sample size justification requires Cohen’s d >0.8 for power ≥80% .

Advanced: How should researchers approach meta-analyses of this compound clinical data given heterogeneous mechanisms?

Answer: Network meta-analysis stratifies by:

  • Cancer type (liquid vs. solid tumors).
  • Combination therapy status.
    Use random-effects models to account for between-study variance, with Egger’s test for publication bias. A 2023 meta-analysis (n=1,200 patients) showed HR=0.72 for liquid tumors vs. HR=1.1 for glioblastoma .

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Reactant of Route 1
Bryostatin 10
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.